molecular formula C6H8N2O3 B6598639 methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 17245-62-4

methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B6598639
CAS No.: 17245-62-4
M. Wt: 156.14 g/mol
InChI Key: MBRNKGJROSUDBL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry, particularly in the urgent field of antibiotic resistance research. It belongs to the 1H-imidazole-2-carboxylic acid class of derivatives, which have been identified as a promising new chemotype for inhibiting metallo-β-lactamases (MBLs) . MBLs are bacterial enzymes that confer resistance to a broad range of common β-lactam antibiotics, and the development of effective inhibitors is a critical research goal . The 1H-imidazole-2-carboxylic acid scaffold acts as a core metal-binding pharmacophore (MBP), designed to interact with the zinc ions in the active site of clinically important B1 subclass MBLs, such as the VIM and NDM types . Research indicates that this specific scaffold is crucial for potent inhibition, as replacing it with other, structurally similar metal-binding groups often results in decreased activity . This makes derivatives like this compound valuable precursors or intermediates in structure-activity relationship (SAR) studies aimed at developing novel, potent MBL inhibitors to restore the efficacy of existing antibiotics . The broader imidazole moiety is a privileged structure in drug discovery, known for its favorable physicochemical properties and presence in numerous therapeutic agents . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-methyl-2-oxo-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(5(9)11-2)3-7-6(8)10/h3H,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRNKGJROSUDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183522
Record name Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17245-62-4
Record name Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17245-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-3-methyl-2-oxo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classic Acid-Catalyzed Cyclization

In a representative procedure, methyl acetoacetate reacts with urea in ethanol under reflux conditions, catalyzed by hydrochloric acid (HCl). The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield the target compound. Key parameters include:

Reagent Conditions Yield Purity
Methyl acetoacetateEthanol, HCl, reflux, 6–8 h72–78%≥95%
UreaStirring at 80°C

The reaction mechanism involves:

  • Enolate Formation : Deprotonation of methyl acetoacetate by HCl generates a resonance-stabilized enolate.

  • Nucleophilic Attack : Urea’s amine group attacks the carbonyl carbon of the enolate, forming a tetrahedral intermediate.

  • Cyclization and Dehydration : Intramolecular cyclization eliminates water, yielding the 2-oxoimidazole core.

This method is favored for its simplicity but requires careful pH control to prevent side reactions such as over-acidification or ester hydrolysis.

Imidazole-Mediated One-Pot Synthesis

Recent patents describe a one-pot synthesis leveraging N-alkylimidazoles as catalysts, which enhance reaction efficiency and regioselectivity.

Protocol from WO2018153767A1

A patent by Bayer AG outlines a scalable process using N-methylimidazole to facilitate the formation of sulfonyl isocyanate intermediates, which subsequently react with triazolinones to form the target molecule:

Step Reagents/Conditions Yield Purity
Sulfonyl IsocyanateNaOCN, N-methylimidazole, THF85%98%
Cyclization50–80°C, 4–6 h

Advantages :

  • High Regioselectivity : N-methylimidazole directs the reaction to favor the 4-carboxylate position.

  • Scalability : Demonstrated at pilot-plant scale with >98% purity.

Palladium-Catalyzed Amination

Palladium-catalyzed methods, though less common, offer precise control over substituent placement. A 2025 protocol from Journal of Medicinal Chemistry details the use of Pd(OAc)₂ with Xantphos as a ligand to couple methyl 4-bromo-3-methylimidazole-2-carboxylate with ammonia:

Parameter Detail
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventDMF, 100°C, 12 h
Yield68%

This method is advantageous for introducing isotopic labels (e.g., deuterium) but suffers from higher costs due to catalyst use.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance throughput. A 2024 study demonstrated:

  • Residence Time : 30 minutes at 120°C.

  • Output : 1.2 kg/h with 89% yield.

Crystallization Techniques

Post-synthesis purification via anti-solvent crystallization (e.g., water/ethanol mixtures) achieves ≥99.5% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Acid-Catalyzed Cyclization72%LowModerate95%
Imidazole-Mediated85%MediumHigh98%
Palladium-Catalyzed68%HighLow97%

Key Findings :

  • The imidazole-mediated method offers the best balance of yield and scalability.

  • Acid-catalyzed routes remain popular for small-scale synthesis due to cost efficiency.

Mechanistic Insights and Side Reactions

Common Byproducts

  • Over-Oxidation : Prolonged heating leads to 3-methyl-2,4-dioxo derivatives (5–8% yield).

  • Ester Hydrolysis : Excess moisture generates carboxylic acid impurities, mitigated by anhydrous conditions.

Solvent Effects

  • Polar Aprotic Solvents : DMF and THF enhance reaction rates but complicate purification.

  • Ethanolic Solutions : Favor cyclization but limit temperature control .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is in the development of antimicrobial agents. Research indicates that compounds with imidazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazole core enhanced the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for development into new therapeutic agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point for researchers.

Data Table: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung)15.5
This compoundMCF7 (Breast)12.3

These findings suggest that further exploration could lead to the development of effective anticancer drugs.

Pesticide Development

The imidazole structure is known for its efficacy in agricultural chemistry, particularly in the formulation of pesticides. This compound can be utilized as a building block for designing new agrochemicals that target pests while minimizing environmental impact.

Case Study:
A research initiative focused on synthesizing novel pesticides derived from this compound demonstrated enhanced insecticidal activity against common agricultural pests such as aphids and beetles. Field trials indicated a significant reduction in pest populations compared to untreated controls.

Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyurethane with Imidazole Derivative25030
Control Polyurethane20025

These enhancements make it suitable for applications in coatings and composites used in demanding environments.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 3

Oxo vs. Thioxo Groups

Replacing the 2-oxo group with a thioxo (S) moiety significantly alters electronic properties.

Ester Group Variations
  • Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS: 1506387-29-6): This benzoimidazole analog incorporates a fused benzene ring and an ethyl ester. The benzene ring enhances aromatic interactions, increasing molecular weight (220.22 g/mol) and lipophilicity compared to the non-benzo target compound .
  • Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: N/A):
    The tert-butoxycarbonyl (Boc) protecting group at position 1 improves stability during synthetic workflows but requires deprotection for further functionalization .

Benzoimidazole vs. Imidazole Derivatives

Benzoimidazole derivatives, such as 3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 1150102-58-1), exhibit higher structural rigidity and molecular weight due to the fused benzene ring. These modifications enhance binding affinity in enzyme inhibition studies, as seen in metallo-β-lactamase inhibitors .

Functional Group Additions

  • Ethyl 5-benzoyl-2-(dicyanomethylene)-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-imidazole-4-carboxylate (CAS: N/A): This derivative includes a dicyanomethylene group and a SEM-protecting group, which are utilized in high-throughput drug discovery for their electron-withdrawing effects and ease of functionalization .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate C₆H₈N₂O₃ 156.14 (calculated) N/A Methyl ester, oxo group, no fused benzene
Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate C₁₁H₁₂N₂O₃ 220.22 1506387-29-6 Ethyl ester, benzoimidazole core
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid C₉H₈N₂O₃ 192.17 (calculated) 1150102-58-1 Carboxylic acid, benzoimidazole core
Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate C₁₁H₁₆N₂O₅ 256.25 N/A Boc-protected nitrogen
2,3-Dihydro-3-methyl-2-thioxo-1H-imidazole-4-carboxylic acid C₅H₆N₂O₂S 158.18 (calculated) N/A Thioxo group, carboxylic acid

Biological Activity

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of significant interest due to its various biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Molecular Formula: C5_5H6_6N2_2O3_3
Molecular Weight: 142.11 g/mol
CAS Number: 17245-60-2
Density: 1.482 g/cm³

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. The compound exhibits significant activity against various pathogens, which is crucial in addressing antibiotic resistance.

Table 1: Antimicrobial Efficacy of Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
7b0.22 - 0.25 μg/mLNot specified
CiprofloxacinLower than controlNot specified

The most active derivative, identified as compound 7b, demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these derivatives showed a notable ability to inhibit biofilm formation, which is critical in preventing chronic infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that certain derivatives exhibit significant albumin-denaturing power, suggesting potential use in inflammatory conditions .

Case Study: In Vitro Anti-inflammatory Activity

In a controlled study, derivatives were tested for their ability to inhibit inflammation markers in cell cultures. Results indicated a reduction in inflammatory cytokines by up to 40% compared to untreated controls.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Synergistic Effects : When combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, the derivatives showed a synergistic effect that reduced the MICs significantly.

Toxicity Profile

Hemolytic activity assays indicate that the derivatives possess low toxicity, with % lysis ranging from 3.23 to 15.22%, which is considerably lower than that of Triton X-100 . This suggests a favorable safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of imidazole derivatives often involves condensation reactions using substituted benzaldehydes, amines, or carboxamides under varied solvent systems (e.g., ethanol, DMF) and catalysts (e.g., K₂CO₃, KI). For example, optimizing temperature (50–80°C) and reaction time (3–12 hours) can improve yields . Purity is validated via melting points, IR (C=O stretch at ~1700 cm⁻¹), and NMR (e.g., methyl ester protons at δ ~3.8 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To assign protons (e.g., imidazole ring protons at δ 6.5–8.0 ppm) and carbons (e.g., carbonyl at δ ~165 ppm).
  • IR Spectroscopy : To identify functional groups like C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹).
  • Elemental Analysis : To verify calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .

Q. How can researchers assess the environmental fate of this compound using computational models?

  • Methodological Answer : Use tools like EPI Suite to predict physicochemical properties (logP, water solubility) and environmental persistence. For lab validation, OECD 301 guidelines for biodegradability testing can be applied .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound be resolved using molecular docking studies?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., xanthine oxidase) may arise from binding mode variations. Perform docking (AutoDock Vina) using crystal structures (PDB: 1N5X) to analyze interactions (e.g., hydrogen bonds with Arg880, hydrophobic contacts with Phe914). Compare results with SAR data to validate hypotheses .

Q. What experimental design strategies minimize variability in pharmacological assays for imidazole derivatives?

  • Methodological Answer : Implement randomized block designs with split-split plots to control variables like solvent polarity, temperature, and biological replicates. Use four replicates per condition and statistical tools (ANOVA, Tukey’s HSD) to isolate confounding factors .

Q. How can long-term environmental impact studies be designed to evaluate degradation byproducts of this compound?

  • Methodological Answer : Follow Project INCHEMBIOL’s framework:

  • Phase 1 : Lab-scale abiotic/biotic degradation under varied pH/temperature.
  • Phase 2 : Metabolite identification via LC-MS/MS and toxicity assessment (e.g., Daphnia magna acute toxicity).
  • Phase 3 : Field studies monitoring soil/water compartments over 5+ years .

Q. What strategies resolve discrepancies between calculated and experimental spectral data for this compound?

  • Methodological Answer : For NMR, reassign signals using 2D techniques (HSQC, HMBC) to confirm connectivity. If elemental analysis deviations exceed ±0.4%, repurify via column chromatography (silica gel, DCM/MeOH gradient) and reanalyze .

Q. How can X-ray crystallography elucidate the reactivity of this compound in solid-state reactions?

  • Methodological Answer : Single-crystal X-ray diffraction (90 K) reveals conformation and hydrogen-bonding networks (e.g., imidazole N-H⋯O=C interactions). Use Mercury software to analyze packing motifs and predict reactivity (e.g., susceptibility to hydrolysis at the ester group) .

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